molecular formula C8H5NO2 B1287584 Benzo[d]oxazole-6-carbaldehyde CAS No. 865449-97-4

Benzo[d]oxazole-6-carbaldehyde

Cat. No.: B1287584
CAS No.: 865449-97-4
M. Wt: 147.13 g/mol
InChI Key: AAXBJXNWZVAVDH-UHFFFAOYSA-N
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Description

Benzo[d]oxazole-6-carbaldehyde (BOC) is a heterocyclic compound that is used as a reagent in organic synthesis. It is an aldehyde with an aromatic ring structure, and has been used for various applications in the fields of organic chemistry and medicinal chemistry. BOC has been studied for its ability to catalyze the formation of a variety of compounds, such as amides, esters, and ethers. In addition, it has been used as a building block in the synthesis of various pharmaceuticals and as a reactant in the synthesis of various heterocyclic compounds.

Scientific Research Applications

Crystal Structure and Spectroscopic Properties

Benzo[d]oxazole-6-carbaldehyde derivatives, like 2-(2-hydroxyphenyl)this compound, have been characterized for their crystal structure and spectroscopic properties. These compounds exhibit intramolecular hydrogen bonds and intermolecular π–π stacking, leading to a continuous three-dimensional framework. Such structural features are significant in the study of molecular interactions and the design of materials with specific properties (Chen, 2016).

Synthesis Applications

This compound compounds have shown wide applications in synthesis. For example, they are used in the preparation of benzo[f]quinoline derivatives through photocycloaddition processes, which is significant in organic chemistry and material science (Šagud et al., 2015). Additionally, their use in the synthesis of aldehydes or ketones via transaminations highlights their versatility as intermediates in organic synthesis (Calō et al., 1972).

Development of Non-Linear Optical Materials

The development of novel push-pull benzothiazole derivatives with reverse polarity, using this compound as a starting compound, indicates their potential application in non-linear optic materials. This is significant in the field of photonics and optoelectronics (Hrobárik et al., 2004).

Potential Therapeutic Applications

Benzo[d]oxazole derivatives have been synthesized and evaluated for potential therapeutic applications. For instance, certain benzo[d]oxazole derivatives have shown anticonvulsant effects in preclinical models, indicating their potential as therapeutic agents for neurological disorders (Wei et al., 2009); (Wei et al., 2010).

Antimicrobial and Antifungal Properties

The synthesis of benzo[d]oxazole derivatives and their evaluation for antibacterial and antifungal activities demonstrate their potential as antimicrobial agents. This is critical in the search for new treatments against resistant microbial strains (Hamidi et al., 2015); (Ryu et al., 2009).

Role in Alzheimer's Disease Research

Benzo[d]oxazole-based derivatives have been investigated as potential inhibitors of enzymes involved in Alzheimer's disease, showcasing their significance in neuropharmacology (Pouramiri et al., 2017).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It carries the signal word ‘Warning’ and has hazard statements H302+H312+H332;H315;H319;H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and using non-sparking tools .

Future Directions

Benzo[d]oxazole-6-carbaldehyde has potential applications in various fields. For instance, it has been used in the synthesis of new multifunctional materials with a hybridized local and charge-transfer (HLCT) characteristic . These materials could act as deep-blue fluorophors and phosphorescent hosts . Additionally, oxazole derivatives have shown neuroprotective effects on β-Amyloid-Induced PC12 Cells, suggesting potential applications in the treatment of Alzheimer’s disease .

Biochemical Analysis

Biochemical Properties

Benzo[d]oxazole-6-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, studies have shown that benzoxazole derivatives can interact with prostaglandin H2 synthase (PGHS) and trypsin enzyme, exhibiting anti-inflammatory properties . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting or modulating their activity.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxazole derivatives have shown neuroprotective effects on β-amyloid-induced PC12 cells, which are used as a model for Alzheimer’s disease . These compounds can promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β), while decreasing the expression of nuclear factor-κB (NF-κB), thereby protecting cells from apoptosis and reducing neurotoxicity.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. It can bind to specific proteins and enzymes, leading to inhibition or activation of their functions. For instance, molecular docking studies have shown that benzoxazole derivatives possess good binding affinity towards PGHS protein, which is involved in the inflammatory response . Additionally, these compounds can modulate gene expression by influencing transcription factors and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have indicated that benzoxazole derivatives maintain their stability under specific conditions, but their efficacy may decrease over time due to degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or neuroprotective properties. At higher doses, toxic or adverse effects may be observed. For example, studies on benzoxazole derivatives have shown that while they are effective at certain concentrations, higher doses can lead to toxicity and adverse reactions . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels within cells. For instance, benzoxazole derivatives have been shown to affect the activity of enzymes involved in oxidative stress and inflammation, thereby modulating the metabolic pathways associated with these processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Studies have shown that benzoxazole derivatives can accumulate in specific tissues, influencing their localization and activity . Understanding the transport mechanisms is essential for optimizing the therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, benzoxazole derivatives have been observed to localize in the mitochondria, where they can exert their effects on cellular metabolism and apoptosis . Identifying the subcellular targets of this compound is crucial for elucidating its mechanism of action.

Properties

IUPAC Name

1,3-benzoxazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-4-6-1-2-7-8(3-6)11-5-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXBJXNWZVAVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30606615
Record name 1,3-Benzoxazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865449-97-4
Record name 1,3-Benzoxazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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